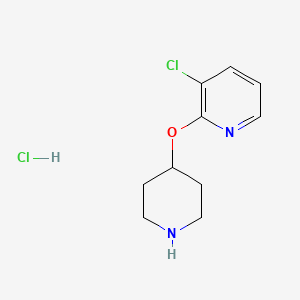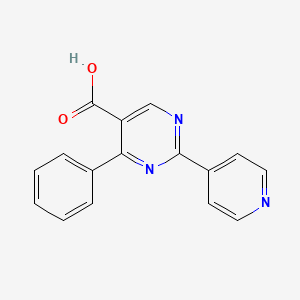
4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid
描述
4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and phenyl-substituted precursors under controlled conditions. For instance, a typical synthetic route might involve:
Condensation Reaction: Starting with a pyridine derivative and a phenyl-substituted aldehyde or ketone, the initial step often involves a condensation reaction to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base or acid catalyst to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, introducing different substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies have explored its role in inhibiting specific biological pathways, which could be beneficial in treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
作用机制
The mechanism by which 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to the inhibition or activation of certain biological pathways, depending on the context.
相似化合物的比较
Similar Compounds
- 4-Phenylpyrimidine-5-carboxylic acid
- 2-Pyridinylpyrimidine derivatives
- Phenyl-substituted pyridines
Uniqueness
Compared to similar compounds, 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid stands out due to its dual substitution on the pyrimidine ring, which imparts unique chemical and biological properties. This dual substitution can enhance its binding affinity to certain targets and increase its stability under various conditions.
属性
IUPAC Name |
4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-16(21)13-10-18-15(12-6-8-17-9-7-12)19-14(13)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEIKOCKEZXCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
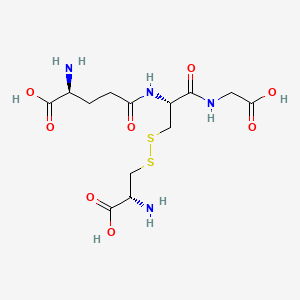
![Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
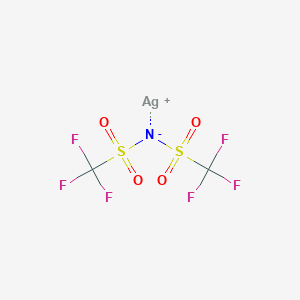
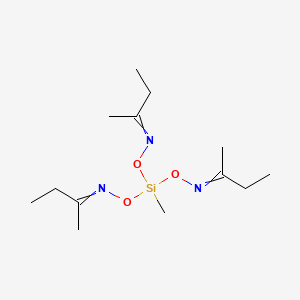
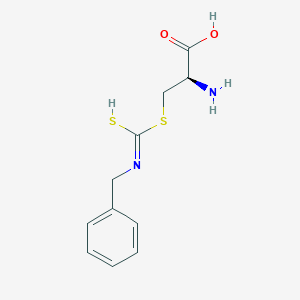
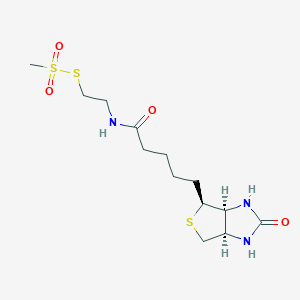
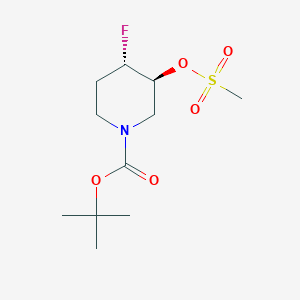
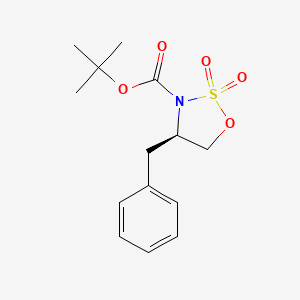
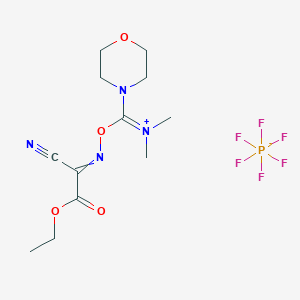

![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)
![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B8018055.png)
